Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based ester derivative characterized by a naphtho[1,2-b]furan core substituted at positions 2 and 3. The 2-phenyl group provides steric bulk, while the 5-position is functionalized with a 2-methoxybenzoyloxy moiety. Its synthesis likely involves esterification and substitution reactions, leveraging aromatic and heterocyclic chemistry principles.
Properties
IUPAC Name |
ethyl 5-(2-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O6/c1-3-33-29(31)25-22-17-24(34-28(30)21-15-9-10-16-23(21)32-2)19-13-7-8-14-20(19)27(22)35-26(25)18-11-5-4-6-12-18/h4-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSFRPOOUHMTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article will explore the biological activity of this compound, supported by diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a naphthofuran backbone with a methoxybenzoyl group and an ethyl ester functional group. The structure is characterized by its aromatic rings and furan moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 372.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP (octanol-water partition coefficient) | Not specified |
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Anticancer Potential
Research has shown that derivatives of naphtho[1,2-b]furan compounds can inhibit the proliferation of cancer cells. For instance, a study demonstrated that similar compounds induced apoptosis in breast cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins . The specific mechanism of action for this compound requires further investigation but suggests potential as an anticancer agent.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of naphtho[1,2-b]furan derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of structural modifications in enhancing biological activity .
- Case Study on Antioxidant Activity : Another research focused on the antioxidant capacity of related compounds showed that they effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests that this compound could have similar effects .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of the methoxybenzoyl group enhances its solubility and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 466.5 g/mol.
Photochemical Applications
Nonlinear Optical Properties
Research indicates that compounds similar to ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonic devices. For instance, studies on related compounds have shown potential for third harmonic generation, which is crucial for developing advanced optical materials used in telecommunications and imaging technologies .
Photochromic Materials
Another promising application is in the development of photochromic materials for contact lenses. The compound can be incorporated into lenses to provide UV protection and enhance visual comfort through its ability to change color upon exposure to light .
Anticancer Potential
this compound has demonstrated significant anticancer activity in preclinical studies. Similar compounds have been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting cell cycle progression. Specifically, they can lead to S-phase arrest in cancer cells, inhibiting their proliferation .
Antimicrobial Properties
The compound also exhibits antimicrobial properties against various pathogens. Studies suggest that it could be effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal effects. This makes it a candidate for further exploration in the development of antimicrobial agents .
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound was tested for its ability to induce apoptosis. Results indicated a significant increase in pro-apoptotic markers alongside a decrease in anti-apoptotic proteins, showcasing its potential as an anticancer agent.
Case Study 2: Nonlinear Optical Applications
Research involving related compounds demonstrated effective third harmonic generation using Z-scan techniques, highlighting the potential of this compound in photonic applications. The findings suggest that optimizing the structural parameters could enhance the NLO properties further.
Comparison with Similar Compounds
Substituent Variations in the Benzoyloxy Group
a. Ethyl 5-[(4-Methoxybenzoyl)oxy]-2-phenylnaphtho[1,2-b]furan-3-carboxylate
b. Ethyl 5-[(4-Ethoxybenzoyl)oxy]-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Sulfonamide vs. Benzoyloxy Functionalization
a. Ethyl 2-Methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
- Key Difference : A thiophene-2-sulfonamido group replaces the 2-methoxybenzoyloxy moiety.
- Molecular Formula: C₂₀H₁₇NO₅S₂; Molecular Weight: 415.48 g/mol .
- Properties :
- Implications : The sulfonamide group introduces hydrogen-bonding capability and sulfur atoms, which could enhance interactions with biological targets (e.g., enzymes or receptors).
b. Methyl 5-{[(4-Fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Key Difference : Incorporates a 4-fluorophenylsulfonyl group.
- Molecular Formula: C₂₁H₁₆FNO₅S; Molecular Weight: 413.42 g/mol .
- Implications : The electron-withdrawing fluorine atom may enhance metabolic stability or binding affinity in medicinal chemistry contexts.
Positional Isomerism and Steric Effects
This could impact crystallinity, melting points, or interactions in supramolecular assemblies.
Research Trends and Hypotheses
- Substituent Position : Ortho vs. para substitution on the benzoyloxy group may modulate electronic and steric profiles, impacting reactivity in synthetic pathways or binding interactions.
- Functional Group Swap : Replacing benzoyloxy with sulfonamide alters hydrogen-bonding capacity and polarity, suggesting divergent applications (e.g., sulfonamides in drug design vs. esters in polymer chemistry).
- Alkoxy Chain Length : Ethoxy vs. methoxy substituents influence lipophilicity, a critical factor in drug bioavailability or material solubility .
Q & A
Q. What are the established synthetic methodologies for Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step pathways, including:
- Friedel-Crafts acylation to attach the 2-methoxybenzoyl group.
- Esterification for carboxylate functionalization (e.g., ethyl ester formation via ethanol/H⁺ catalysis).
- Oxidative cyclization to form the naphtho[1,2-b]furan core .
Key Reaction Conditions:
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Friedel-Crafts | Dichloromethane | AlCl₃ | 0–5°C | 60–75% |
| Esterification | Ethanol | H₂SO₄ | Reflux | 80–90% |
| Oxidative Cyclization | Acetonitrile | I₂/K₂CO₃ | 80°C | 50–65% |
Optimization Tips:
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ester OCH₂CH₃ at δ 1.3–1.5 ppm) .
- ¹³C NMR confirms carbonyl groups (C=O at ~165–175 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS):
- Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₃₁H₂₅O₇: 533.1601) .
- HPLC-PDA:
Data Contradiction Resolution:
- Discrepancies in NMR splitting patterns may arise from rotamers; use variable-temperature NMR to clarify .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often stem from:
- Assay Variability: Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural Analogues: Compare activity with halogen-substituted derivatives (e.g., bromo vs. fluoro analogs alter logP and target binding) .
- Dose-Response Curves: Re-evaluate IC₅₀ values under consistent conditions (e.g., 72-hr exposure vs. 48-hr) .
Case Study:
A 2024 study resolved conflicting antitumor data by isolating stereoisomers via chiral HPLC, revealing that only the R-enantiomer inhibits Topo IIα .
Q. What computational strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in drug discovery?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Predict binding modes to targets like COX-2 or EGFR (grid size: 25 ų; scoring function: AMBER) .
- QSAR Modeling:
- Use descriptors (e.g., molar refractivity, H-bond donors) to correlate substituents (e.g., methoxy position) with activity .
- MD Simulations (GROMACS):
- Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns indicates stable binding) .
Example Finding:
Docking revealed that the 2-methoxybenzoyl group forms a critical H-bond with Ser530 in COX-2, explaining its anti-inflammatory potency .
Q. What experimental approaches are recommended for resolving low yields in the final esterification step during synthesis?
Methodological Answer: Root Causes and Solutions:
Case Study:
A 2023 study improved yields from 45% to 78% by replacing H₂SO₄ with trimethylsilyl chloride as a milder proton source .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELXL):
- Powder XRD:
Example:
A 2019 study resolved a racemic mixture by growing crystals in ethyl acetate/hexane (3:1), revealing a monoclinic system with R factor <5% .
Q. Table 1: Comparative Biological Activity of Structural Analogues
| Substituent | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Methoxybenzoyl | COX-2 | 0.89 | |
| 4-Fluorobenzoyl | EGFR | 2.34 | |
| 3-Chlorobenzo[b]thienyl | Topo IIα | 1.56 |
Q. Table 2: Optimized Crystallization Conditions
| Solvent System | Crystal System | Resolution (Å) | R Factor (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Monoclinic | 0.84 | 4.2 |
| Dichloromethane/MeOH | Triclinic | 1.02 | 5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
